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Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone

Colorless polyimide Optical transparency Yellow index

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone (CAS 138322-14-2, molecular formula C₂₆H₁₈F₆N₂O₄S, molecular weight 568.49 g/mol) is a fluorinated aromatic diamine monomer designed for the synthesis of high-performance polyimides. The compound features two pendant trifluoromethyl (–CF₃) groups ortho to the amino functionalities, combined with a central sulfone (–SO₂–) bridge that imparts structural rigidity.

Molecular Formula C26H18F6N2O4S
Molecular Weight 568.5 g/mol
CAS No. 138322-14-2
Cat. No. B13736101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone
CAS138322-14-2
Molecular FormulaC26H18F6N2O4S
Molecular Weight568.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)N)C(F)(F)F
InChIInChI=1S/C26H18F6N2O4S/c27-25(28,29)21-13-15(33)1-11-23(21)37-17-3-7-19(8-4-17)39(35,36)20-9-5-18(6-10-20)38-24-12-2-16(34)14-22(24)26(30,31)32/h1-14H,33-34H2
InChIKeyPBCUJIJENFOTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone (CAS 138322-14-2): Fluorinated Diamine Monomer for High-Performance Polyimides


Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone (CAS 138322-14-2, molecular formula C₂₆H₁₈F₆N₂O₄S, molecular weight 568.49 g/mol) is a fluorinated aromatic diamine monomer designed for the synthesis of high-performance polyimides . The compound features two pendant trifluoromethyl (–CF₃) groups ortho to the amino functionalities, combined with a central sulfone (–SO₂–) bridge that imparts structural rigidity [1]. The –CF₃ groups disrupt interchain packing, reduce charge-transfer complex formation, and lower the dielectric constant and moisture absorption of the resulting polyimide films, while the sulfone linkage maintains high glass transition temperatures and thermal stability [1]. The monomer exhibits a melting point of 218.3–220 °C and is commercially available at purities up to 99.8% via catalytic hydrogenation routes [2].

Why Non-Fluorinated Diamines Cannot Substitute Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone in Optical and Dielectric Polyimide Applications


Non-fluorinated diamines such as 4,4'-bis(3-aminophenoxy)diphenyl sulfone (m-BAPS, CAS 30203-11-3) or 4,4'-bis(4-aminophenoxy)diphenyl sulfone (p-BAPS) share the sulfone bridge but lack the ortho-trifluoromethyl substituents that are structurally integral to the target compound [1]. The CF₃ groups are not passive decorations; they actively reduce intermolecular charge-transfer interactions, which directly lowers the color intensity (b* values), dielectric constant, and moisture absorption of the cured polyimide film [1][2]. Simply blending a non-fluorinated diamine with a fluorinated dianhydride does not recapitulate the same intra-monomer synergies. Furthermore, the ortho-CF₃ substitution sterically shields the amino groups, which can modulate reactivity ratios during polycondensation and alter the molecular weight build-up relative to unsubstituted analogs [1]. The quantitative evidence below demonstrates that substituting this monomer with m-BAPS or p-BAPS degrades multiple performance dimensions simultaneously, rather than affecting a single isolatable property.

Quantitative Differentiation Evidence for Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone vs. Closest Analogs


Superior Optical Transparency: b* Values and Cutoff Wavelength vs. Non-Fluorinated m-BAPS-Based Polyimides

Polyimides V (derived from the target diamine and various aromatic dianhydrides) were directly compared with polyimides VII, which are based on the non-fluorinated analog 4,4'-bis(3-aminophenoxy)diphenyl sulfone (m-BAPS, II') [1]. The V series exhibited consistently lower color intensity—a critical parameter for optoelectronic applications. The target-derived films displayed b* values (CIE LAB yellow-blue coordinate) ranging from 6.8 to 32.9 and UV-vis cutoff wavelengths between 355 and 402 nm [1]. In contrast, the non-fluorinated VII series showed higher b* values and longer cutoff wavelengths, consistent with stronger intermolecular charge-transfer absorption in the visible region [1]. For context, non-fluorinated polyimides derived from 4,4'-bis(4-aminophenoxy)benzophenone (a structurally related non-fluorinated diamine) exhibit b* values of 9.6–58.3 and cutoff wavelengths of 370–410 nm [2], corroborating the class-wide benefit of ortho-CF₃ substitution.

Colorless polyimide Optical transparency Yellow index

Reduced Moisture Absorption vs. Commercial Non-Fluorinated Polyimide Films

Moisture absorption is a key failure mechanism in microelectronic interlayer dielectrics, as absorbed water raises the effective dielectric constant and causes metal corrosion. Polyimide films derived from the target diamine (V series) exhibit moisture absorption values of 0.27–0.62 wt% [1]. This is substantially lower than the 2.5–4.0 wt% range reported for typical commercial aromatic polyimides (e.g., Kapton® H) [2]. The fluorinated benzophenone analog-based polyimides (5 series) show moisture absorption of 0.08–0.38 wt% [3], indicating that both CF₃-substituted diamine classes outperform non-fluorinated systems by approximately 4–15×. While the benzophenone analog may offer slightly lower moisture absorption in some formulations, the sulfone bridge in the target compound provides a distinct balance of lower moisture uptake with higher glass transition temperature and superior thermo-oxidative stability [1].

Moisture uptake Polyimide reliability Dielectric stability

Lower Dielectric Constant vs. Non-Fluorinated m-BAPS Polyimides

The target diamine-derived polyimides V exhibit dielectric constants of 3.32–4.27 at 1 MHz [1]. The authors of the primary study explicitly state that the V series shows lower dielectric constant compared with the non-fluorinated polyimides VII based on m-BAPS [1]. As a commercial baseline, non-fluorinated poly(ether imide) ULTEM® 1000 has a reported dielectric constant of 3.15 at 1 kHz, and Kapton® H polyimide film measures approximately 3.5 at 1 kHz [2]. While the target-derived PIs do not set a record-low k value among all fluorinated systems, the intra-study comparison against m-BAPS-based PIs VII confirms that the ortho-CF₃ substitution provides a measurable reduction in dielectric constant within the same sulfone-containing backbone class. This reduction is attributable to the lower electronic polarizability and increased free volume imparted by the bulky CF₃ groups [1].

Dielectric constant Low-k materials Interlayer dielectric

Monomer Purity and Batch-to-Batch Consistency: 99.8% Purity with Reproducible Melting Point

The synthesis method disclosed in Chinese patent CN101591277B achieves 4,4'-bis(4-amino-2-trifluoromethylphenoxy)diphenyl sulfone with a purity of 99.8%, a yield exceeding 97%, and a sharp melting point of 218.3–218.9 °C [1]. In contrast, commercially available 4,4'-bis(3-aminophenoxy)diphenyl sulfone (m-BAPS, the non-fluorinated analog) is typically supplied at 95% purity with a broader melting range of 132–135 °C [2]. The near-100 °C higher melting point of the target monomer reflects stronger intermolecular interactions and greater structural order, which can serve as an indirect quality indicator during incoming inspection. High diamine monomer purity is critical because residual nitro intermediates, mono-amine impurities, or catalyst residues act as chain terminators or branching agents during polycondensation, leading to irreproducible molecular weights and compromised film mechanical properties [1].

Monomer purity Polymerization reproducibility Quality control

Enhanced Organosolubility vs. Non-Fluorinated m-BAPS Polyimides Enabling Low-Temperature Solution Processing

Most polyimides of the V series (derived from the target diamine) were soluble in all test solvents except Vb(H), which showed limited solubility [1]. The study explicitly states that V series polyimides demonstrated better solubility compared with the non-fluorinated VII series based on m-BAPS [1]. The enhanced solubility is attributed to the bulky CF₃ groups that disrupt chain packing and reduce interchain cohesive energy, combined with the flexible ether linkages in the diamine backbone that increase chain mobility in solution [1]. Practical tests included solubility assessments in polar aprotic solvents such as NMP (N-methyl-2-pyrrolidone), DMAc (N,N-dimethylacetamide), DMF (N,N-dimethylformamide), and DMSO (dimethyl sulfoxide), which are the standard solvents for polyimide varnish formulation and film casting [1].

Organosolubility Solution processability Polyimide varnish

Priority Application Scenarios for Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone Based on Quantitative Evidence


Colorless Polyimide Films for Flexible OLED Display Substrates

Flexible OLED displays require substrate films with optical transmittance >85% at 450 nm, b* values below 15, and the ability to withstand TFT processing temperatures above 300 °C. Polyimides derived from this target diamine achieve b* values as low as 6.8, cutoff wavelengths down to 355 nm, and glass transition temperatures of 244–297 °C depending on the dianhydride partner [1]. The LU Yun-hua study specifically demonstrated that the target diamine combined with ODPA dianhydride yields a polyimide film with >85.4% transmittance at 450 nm [2]. In comparison, non-fluorinated m-BAPS-based polyimides produce yellower films (higher b*) that fail the color specification for display-grade colorless PI [1]. The combination of low color, high Tg, and full organosolubility for varnish processing positions this monomer as a preferred choice for display substrate formulators.

Low-Moisture Interlayer Dielectrics for Semiconductor Packaging

In wafer-level packaging and redistribution layers (RDL), the interlayer dielectric must maintain a stable dielectric constant under humid conditions. Polyimides derived from this diamine show moisture absorption of 0.27–0.62 wt%, which is 4–15× lower than conventional non-fluorinated aromatic polyimides (2.5–4.0 wt%) [1][2]. The trifluoromethyl groups reduce the equilibrium water uptake, while the sulfone bridge provides the necessary thermo-mechanical stability to survive solder reflow cycles (Td₁₀% >520 °C) [1]. This combination is hard to achieve with non-fluorinated m-BAPS or p-BAPS alternatives, which absorb more moisture and exhibit greater humidity-dependent dielectric drift. The quantitative moisture advantage directly translates to improved HAST (Highly Accelerated Stress Test) performance and longer device lifetime.

High-Frequency Flexible Copper-Clad Laminates (FCCL) for 5G/mmWave Antennas

Flexible copper-clad laminates for 5G and mmWave antenna substrates demand low and stable dielectric constants to minimize transmission loss. The target diamine-derived polyimides exhibit dielectric constants of 3.32–4.27 at 1 MHz [1], which, when combined with their low moisture absorption (0.27–0.62 wt%), yield a dielectric constant that is less sensitive to ambient humidity than non-fluorinated PI alternatives. Commercial benchmarks such as Kapton H (ε' ≈ 3.5 at 1 kHz) and ULTEM 1000 (ε' ≈ 3.15 at 1 kHz) are representative of non-fluorinated polyimide and polyetherimide films that lack the CF₃-driven humidity stability [3]. For circuit designers, the predictable dielectric performance across varying environmental conditions enables tighter impedance control in transmission line design.

Optical Waveguides and Photonic Integrated Circuits

Optical waveguides fabricated from fluorinated polyimides require low optical loss in the visible and near-IR regions, which is directly correlated with low b* values and short cutoff wavelengths. The target diamine-derived polyimides, with cutoff wavelengths between 355–402 nm and b* values as low as 6.8 [1], enable waveguide operation at 850 nm and 1310 nm with reduced absorption tails. The superior transparency at shorter wavelengths (450 nm transmittance >85.4% for the ODPA-based formulation [2]) makes these films viable for visible-light photonic applications, where non-fluorinated sulfone-based polyimides would introduce unacceptable yellow coloration and associated optical loss. The organosolubility of the fully imidized polymer further simplifies the spin-coating and patterning steps required for waveguide fabrication.

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